molecular formula C11H12ClNO3S B2418243 N-(3-Chloro-5-(methylsulfonyl)benzyl)acrylamide CAS No. 2411292-90-3

N-(3-Chloro-5-(methylsulfonyl)benzyl)acrylamide

Cat. No.: B2418243
CAS No.: 2411292-90-3
M. Wt: 273.73
InChI Key: QGDLTWQUXPPDST-UHFFFAOYSA-N
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Description

N-(3-Chloro-5-(methylsulfonyl)benzyl)acrylamide is an organic compound with a complex structure that includes a chloro group, a methylsulfonyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-5-(methylsulfonyl)benzyl)acrylamide typically involves the reaction of 3-chloro-5-methylsulfonylbenzyl chloride with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the amide nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-5-(methylsulfonyl)benzyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydrocarbon derivatives.

    Substitution: Azide or thiol derivatives.

Scientific Research Applications

N-(3-Chloro-5-(methylsulfonyl)benzyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-(methylsulfonyl)benzyl)acrylamide involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activities. The prop-2-enamide moiety can also interact with nucleophilic sites in biological molecules, leading to covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Chloro-5-methylsulfonylphenyl)methyl]but-2-ynamide
  • 2-(4-Methylsulfonylphenyl)indole derivatives
  • 3-Chloro-3-(trimethylsilyl)prop-2-enamide

Uniqueness

N-(3-Chloro-5-(methylsulfonyl)benzyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methylsulfonyl groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(3-chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-3-11(14)13-7-8-4-9(12)6-10(5-8)17(2,15)16/h3-6H,1,7H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDLTWQUXPPDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)CNC(=O)C=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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